molecular formula C16H14F2N2O3S B2391168 2,5-difluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide CAS No. 905683-52-5

2,5-difluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide

Cat. No.: B2391168
CAS No.: 905683-52-5
M. Wt: 352.36
InChI Key: ZHYXXJKHCGJNDH-UHFFFAOYSA-N
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Description

2,5-difluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrrolidinone ring This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. The scalability of the process is also a key consideration, ensuring that the compound can be produced in sufficient quantities for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

2,5-difluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.

    Substitution: Nucleophilic substitution reactions are common, particularly involving the difluoro groups and the sulfonamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions often result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

2,5-difluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in the design of compounds with anti-inflammatory or anticancer properties.

    Industry: It is utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidinone derivatives and benzenesulfonamide compounds, such as:

  • N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide
  • 2,5-difluoro-N-(1-phenylpyrrolidin-3-yl)benzenesulfonamide
  • N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide derivatives

Uniqueness

What sets 2,5-difluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide apart is the presence of the difluoro groups, which can significantly alter its chemical reactivity and biological activity. These modifications can enhance its potency, selectivity, and overall effectiveness in various applications.

Properties

IUPAC Name

2,5-difluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O3S/c17-11-6-7-14(18)15(8-11)24(22,23)19-12-9-16(21)20(10-12)13-4-2-1-3-5-13/h1-8,12,19H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYXXJKHCGJNDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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